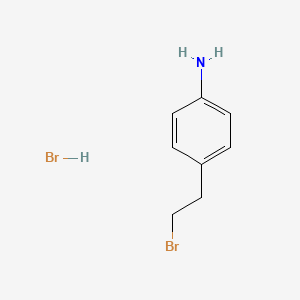

4-(2-Bromoethyl)aniline hydrobromide

Description

Contextualization of Halogenated Anilines in Organic Synthesis Research

Halogenated anilines are a class of compounds that have long been indispensable in the toolkit of synthetic organic chemists. The presence of a halogen atom on the aniline (B41778) ring provides a reactive handle for a variety of chemical transformations, most notably cross-coupling reactions. nih.gov The amine group, on the other hand, can be readily diazotized and converted into a wide range of other functional groups. This dual functionality makes halogenated anilines exceptionally valuable building blocks.

Anilines themselves have a rich history, with initial isolation by Otto Unverdorben in 1826 from the destructive distillation of indigo. researchgate.net The subsequent development of synthetic routes, such as the Bechamp reduction in 1854, propelled anilines to the forefront of industrial and academic chemistry. researchgate.net The introduction of halogens to the aniline framework further expanded their synthetic utility, enabling the construction of intricate molecular architectures. Aryl halides are crucial for forming carbon-carbon bonds through methods like Grignard reactions and lithium-halogen exchange. nih.gov

Early Academic Investigations of Bromoethyl Anilines and Related Hydrohalides

While specific early academic investigations focusing solely on 4-(2-bromoethyl)aniline (B1267046) hydrobromide are not extensively documented in readily available literature, the foundational work on related structures provides a clear historical lineage. The preparation of β-bromoethylamine hydrobromide, a simpler aliphatic analogue, was explored through various methods, including the reaction of ethanolamine (B43304) with hydrobromic acid. This early work on bromoalkylamine hydrohalides laid the groundwork for the synthesis of more complex aromatic derivatives.

The study of halogenated anilines, in general, gained significant traction in the late 19th and early 20th centuries, driven by the burgeoning dye industry. The ability to introduce a bromine atom at a specific position on the aniline ring, often achieved by protecting the amine group before bromination, was a key synthetic advancement. doubtnut.comwikipedia.org The hydrohalide salts of these compounds were often utilized for their increased stability and ease of handling compared to the free bases.

Evolution of Synthetic Strategies for Arylalkyl Halides and Their Amine Salts

The synthesis of arylalkyl halides, such as the parent structure of the title compound, has evolved significantly over time. Early methods often involved direct halogenation of alkylbenzenes, though this approach could lack regioselectivity. youtube.com A more controlled approach involves the conversion of a corresponding alcohol to the alkyl halide, a transformation that can be achieved with various reagents.

For the synthesis of amine-containing arylalkyl halides, multi-step sequences are typically required. A common strategy involves the protection of the amine group of an aniline derivative, followed by the introduction or modification of the alkyl side chain, and finally, deprotection. For instance, 4-bromoaniline (B143363) can be prepared by reacting aniline with acetic anhydride (B1165640) to protect the amino group, followed by bromination and subsequent hydrolysis to remove the protecting group. doubtnut.com

The formation of the hydrobromide salt is a straightforward acid-base reaction, typically achieved by treating the free amine with hydrobromic acid. This not only provides a stable, crystalline solid but can also be an integral part of the purification process. Modern synthetic methods continue to refine these strategies, focusing on improving yields, reducing the number of steps, and employing more environmentally benign reagents. nih.govnih.gov

Interactive Data Table: Properties of 4-(2-Bromoethyl)aniline Hydrobromide

| Property | Value | Reference |

| CAS Number | 29644-22-2 | cymitquimica.combldpharm.com |

| Molecular Formula | C8H11Br2N | - |

| Molecular Weight | 280.99 g/mol | cymitquimica.com |

| Parent Compound CAS | 39232-03-6 | chemicalbook.com |

| Parent Compound Formula | C8H10BrN | chemicalbook.com |

| Parent Compound Mol. Wt. | 200.08 g/mol | chemicalbook.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(2-bromoethyl)aniline;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN.BrH/c9-6-5-7-1-3-8(10)4-2-7;/h1-4H,5-6,10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXKGESYYZKPQCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCBr)N.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 4 2 Bromoethyl Aniline Hydrobromide

Direct Synthesis Approaches to 4-(2-Bromoethyl)aniline (B1267046) Hydrobromide

Direct synthesis routes focus on the conversion of closely related precursors to the target molecule in a single or minimal number of steps. These methods are often preferred for their efficiency and atom economy.

Preparation via Hydrobromination of 4-(2-Hydroxyethyl)aniline

A primary and straightforward method for synthesizing 4-(2-Bromoethyl)aniline hydrobromide involves the direct hydrobromination of its hydroxyl precursor, 4-(2-Hydroxyethyl)aniline. In this reaction, the hydroxyl group (-OH) of the ethanol (B145695) side chain is substituted by a bromine atom. The reaction is typically carried out using a strong hydrobromic acid (HBr) solution, which serves both as the brominating agent and the acid catalyst. The acidic environment also protonates the basic aniline (B41778) nitrogen, leading to the formation of the hydrobromide salt in situ.

Optimization of Reaction Conditions for Yield and Purity

The efficiency of the hydrobromination reaction is highly dependent on the optimization of various parameters. Key factors that influence the yield and purity of this compound include temperature, reaction time, and the choice of solvent. For similar brominations of aniline derivatives, reactions are often conducted in inert organic solvents such as 1,2-dichloroethane (B1671644) or cyclohexane. google.com The temperature range can vary significantly, from -5°C to as high as 100°C, to control the reaction rate and minimize the formation of byproducts. google.com Achieving near-quantitative yields is possible through careful control of these conditions. google.com For instance, in related processes, adjusting the molar ratios of reactants and the gradual addition of reagents have been shown to improve yields to over 90%. google.com

The table below summarizes typical reaction conditions that can be optimized for the synthesis of bromoaniline derivatives.

| Parameter | Typical Range/Value | Impact on Reaction |

|---|---|---|

| Temperature | -5°C to 100°C google.com | Affects reaction rate and selectivity. Higher temperatures may increase byproduct formation. |

| Solvent | 1,2-Dichloroethane, Cyclohexane google.com | Influences solubility of reactants and can affect the reaction pathway. Inert solvents are preferred. |

| Reactant Molar Ratio | 1:1 to 1.5:1 (HBr to Substrate) google.com | Ensures complete conversion of the starting material. Excess acid can drive the reaction to completion. |

| Reaction Time | 1 to 24 hours google.com | Sufficient time is required for the reaction to reach completion. Monitoring is key to prevent degradation. |

Investigation of Brominating Agents and Catalytic Systems

While concentrated hydrobromic acid is a common choice, various other brominating agents and catalytic systems have been investigated to improve efficiency and safety. The choice of agent can significantly impact the reaction's selectivity and conditions.

One effective system involves the in-situ generation of bromine from the oxidation of hydrogen bromide (HBr) with hydrogen peroxide (H2O2). google.comgoogle.com This method can reduce the amount of elemental bromine required by half and offers a more controlled reaction. google.com Other reagents, known as latent brominating agents, like pyridiniumbromide-perbromide, are safer to handle than liquid bromine but are also typically produced from it. researchgate.net For the bromination of activated aromatic compounds like anilines, catalysts may not always be necessary; however, in less reactive systems, Lewis acids such as halides of iron or aluminum are common. researchgate.net

The following table compares various brominating systems used in organic synthesis.

| Brominating Agent/System | Description | Key Advantages |

|---|---|---|

| Aqueous HBr | Directly substitutes hydroxyl groups with bromide. | Straightforward, acts as both reagent and catalyst. |

| HBr / H2O2 | Generates bromine in situ through oxidation of HBr. google.comgoogle.com | Reduces need for liquid bromine, improves atom economy. google.com |

| Elemental Bromine (Br2) | A powerful and common brominating agent. google.com | Highly reactive for electrophilic substitution. |

| N-Bromosuccinimide (NBS) | A versatile reagent for various brominations. researchgate.net | Often provides high selectivity for allylic or benzylic positions. |

| Pyridiniumbromide-perbromide | A solid, stable source of bromine. researchgate.net | Safer and easier to handle than liquid bromine. researchgate.net |

Indirect Synthetic Pathways Involving Precursors

Indirect routes to this compound involve multiple steps, often starting from more readily available or less expensive precursors. These pathways allow for greater molecular complexity and can be necessary when direct methods are not feasible.

Conversion from Other Halogenated Phenethylamines or Anilines

An alternative strategy involves starting with a different halogenated aniline, such as 4-bromoaniline (B143363). chemicalbook.comwikipedia.org This commercially available compound can serve as a building block for more complex molecules. wikipedia.org For instance, the amino group of 4-bromoaniline can be protected, followed by the introduction of a two-carbon side chain at the para-position through reactions like the Heck cross-coupling. chemicalbook.com Subsequent transformation of the side chain would be required to introduce the bromoethyl functionality. Another potential pathway could involve a Sandmeyer reaction on 4-bromoaniline to introduce a functional group that can later be converted to the desired bromoethyl group. wikipedia.org

Multistep Synthetic Routes and Intermediate Transformations

Multistep syntheses are fundamental for constructing complex molecules from simple starting materials like aniline. researchgate.net A common and crucial first step in aniline chemistry is the protection of the highly reactive amino group to control its directing effects and prevent unwanted side reactions during subsequent steps, such as electrophilic aromatic substitution. researchgate.netscribd.com

A typical multistep sequence might involve:

Protection of the Amino Group: The amino group of aniline is often converted to an amide, such as acetanilide, by reacting it with acetic anhydride (B1165640). researchgate.net This protection moderates the activating nature of the amino group.

Introduction of the Side Chain: A Friedel-Crafts acylation or a similar reaction could be performed on the protected aniline to introduce a two-carbon chain.

Functional Group Transformation: The side chain is then chemically modified. For example, a ketone could be reduced to an alcohol.

Bromination: The resulting hydroxyl group on the side chain is converted to a bromide using methods described in the direct synthesis section.

Deprotection: Finally, the protecting group on the nitrogen is removed, typically by acid or base hydrolysis, to yield the aniline. In the presence of HBr, this would directly yield the final this compound salt.

This stepwise approach, while longer, provides a high degree of control over the final structure of the molecule. researchgate.netscribd.com

Regioselectivity and Stereochemical Considerations in Synthesis

The synthesis of this compound necessitates careful control over the reaction's regioselectivity, while its stereochemical aspects are inherently straightforward due to the molecule's structure.

Regioselectivity in the synthesis, particularly during the introduction of the ethyl group to the aniline ring via electrophilic aromatic substitution, is primarily governed by the directing effects of the amino (-NH2) group. The amino group is a potent activating group and an ortho, para-director. This directing effect stems from the ability of the nitrogen's lone pair of electrons to delocalize into the aromatic ring, stabilizing the carbocation intermediates (arenium ions) formed during the substitution at the ortho and para positions.

While both ortho (2-position) and para (4-position) products are electronically favored, the para isomer is typically the major product obtained due to steric hindrance. The amino group, although not exceptionally large, provides enough steric bulk to partially obstruct the ortho positions, making the more accessible para position the preferred site for attack by the incoming electrophile. Consequently, synthetic routes are designed to favor the formation of the 4-substituted isomer. wku.edu While methods exist to force ortho selectivity in some aniline reactions, such as using specific catalysts or large directing groups, the synthesis of the 4-(2-bromoethyl)aniline isomer leverages this natural para-directing tendency. nih.gov

Table 1: Regioselectivity in the Synthesis of 4-(2-Bromoethyl)aniline

| Factor | Influence on Regioselectivity | Expected Outcome |

|---|---|---|

| Directing Group | The amino (-NH2) group is an ortho, para-director. | Substitution is directed to the 2, 4, and 6 positions. |

| Steric Hindrance | The ortho positions (2 and 6) are sterically hindered by the amino group. | The para (4) position is favored, leading to the desired isomer. |

| Electronic Effects | Resonance stabilization of the arenium ion intermediate is greatest for ortho and para substitution. | Favors formation of ortho and para isomers over the meta isomer. |

Stereochemical Considerations for 4-(2-Bromoethyl)aniline are minimal because the molecule is achiral. It does not possess any stereocenters, and its synthesis does not generate stereoisomers such as enantiomers or diastereomers. The carbon atoms in the ethyl chain and the aromatic ring are all sp² or sp³ hybridized without four different substituents. As a result, the final product is a single, achiral compound, simplifying the purification process as there is no need to separate different stereoisomeric forms.

Advanced Techniques for Isolation and Purification in Laboratory Research

The isolation and purification of this compound in a laboratory setting employ a range of advanced techniques to ensure high purity, which is critical for subsequent research and synthesis applications. These methods separate the target compound from unreacted starting materials, byproducts, and other impurities.

Recrystallization is a fundamental and effective technique for purifying solid compounds. The choice of solvent is critical for successful recrystallization. For bromoaniline derivatives, solvents such as toluene (B28343) and benzene (B151609) have proven suitable. google.com The process involves dissolving the crude product in a minimum amount of a hot solvent in which the compound is soluble at high temperatures but less soluble at lower temperatures. Upon cooling, the purified compound crystallizes out, leaving impurities behind in the solvent. The resulting crystals are then collected by filtration and washed. google.com

Chromatography is a cornerstone of modern purification in organic chemistry. Several chromatographic techniques are applicable to aniline derivatives:

Column Chromatography: This is a widely used method for separating components of a mixture. For aniline derivatives, silica (B1680970) gel is a common stationary phase. researchgate.net However, the basic nature of the amino group can cause the compound to "stick" to the acidic silica gel, leading to poor separation and recovery. This issue can often be resolved by adding a small percentage of a base, like triethylamine, to the eluent system to neutralize the acidic sites on the silica. researchgate.net

Thin-Layer Chromatography (TLC): TLC is primarily used as a rapid, qualitative tool to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. researchgate.netresearchgate.net It allows for a quick assessment of the purity of the fractions collected from the column.

Gas Chromatography (GC): GC is a powerful analytical technique for determining the purity of volatile and thermally stable compounds like aniline derivatives. epa.govamecj.com It can also be used on a preparative scale to isolate small quantities of pure material.

Gel Permeation Chromatography (GPC): This technique has been validated for the cleanup of aniline derivative extracts, particularly for removing high molecular weight interferences that could complicate other analyses. epa.gov

Advanced Distillation and Extraction Methods:

Fractional Distillation under Vacuum: For solid, thermally stable compounds like some bromoanilines, fractional distillation under vacuum can be a highly effective purification method, sometimes superior to recrystallization, especially for removing impurities that cause discoloration. pcbiochemres.com This technique separates compounds based on differences in their boiling points at reduced pressure, which prevents thermal decomposition. pcbiochemres.com

Dispersive Solid-Phase Extraction (D-SPE): This is a sample preparation and preconcentration technique that can be used to isolate aniline derivatives from complex matrices, such as wastewater samples, prior to analysis by methods like GC or HPLC. amecj.com

Table 2: Comparison of Purification Techniques for Aniline Derivatives

| Technique | Principle of Separation | Application in Laboratory Research | Key Considerations |

|---|---|---|---|

| Recrystallization | Differential solubility at varying temperatures. | Primary purification of the crude solid product. google.com | Requires finding a suitable solvent system. |

| Column Chromatography | Differential adsorption onto a solid stationary phase. | Separation of the target compound from byproducts. researchgate.net | The basicity of aniline may require a modified eluent (e.g., with triethylamine). researchgate.net |

| Gas Chromatography (GC) | Partitioning between a mobile gas phase and a stationary liquid or solid phase. | High-resolution purity analysis and small-scale purification. epa.govamecj.com | The compound must be volatile and thermally stable. |

| Vacuum Distillation | Separation based on boiling point differences at reduced pressure. | Purification of thermally stable solids/liquids, effective for removing color impurities. pcbiochemres.com | Requires specialized equipment; not suitable for thermally labile compounds. |

| Gel Permeation Chromatography (GPC) | Separation based on molecular size (size exclusion). | Cleanup of extracts to remove high molecular weight interferences. epa.gov | Typically used for sample preparation rather than bulk purification. |

Chemical Reactivity and Mechanistic Investigations of 4 2 Bromoethyl Aniline Hydrobromide

Nucleophilic Substitution Reactions at the Bromoethyl Moiety

The chemical behavior of 4-(2-Bromoethyl)aniline (B1267046) hydrobromide is largely dictated by the bromoethyl group, which is susceptible to nucleophilic substitution reactions. The bromine atom, being a good leaving group, facilitates the attack of various nucleophiles at the adjacent carbon atom. These reactions can be broadly categorized into intramolecular and intermolecular pathways, leading to a diverse array of chemical structures.

Intramolecular Cyclization Pathways leading to Heterocyclic Systems

The presence of the nucleophilic amino group on the aniline (B41778) ring allows for intramolecular reactions with the electrophilic bromoethyl side chain. These cyclization reactions are pivotal in the synthesis of various nitrogen-containing heterocyclic compounds.

The formation of a four-membered azetidine (B1206935) ring from 4-(2-Bromoethyl)aniline is a classic example of an intramolecular nucleophilic substitution. In the presence of a base, the anilinic nitrogen is deprotonated, enhancing its nucleophilicity. This enables it to attack the primary carbon atom bonded to the bromine, displacing the bromide ion and forming the cyclic structure. This process is a type of 4-exo-tet cyclization. While some 4-exo cyclizations can be kinetically disfavored according to Baldwin's rules, the formation of azetidines from γ-haloamines is a well-established synthetic route. bham.ac.ukresearchgate.net The synthesis of azetidine derivatives is of significant interest as they are important structural units in medicinal chemistry and natural products. bham.ac.ukmagtech.com.cn The general transformation is outlined in the table below.

| Reactant | Reaction Condition | Reaction Type | Product |

|---|---|---|---|

| 4-(2-Bromoethyl)aniline | Base | Intramolecular Nucleophilic Substitution (4-exo-tet) | 1-(4-Aminophenyl)azetidine |

Although direct radical cyclizations represent an alternative pathway to four-membered rings, the nucleophilic substitution pathway is more conventional for this substrate. researchgate.netnih.gov

Direct intramolecular cyclization of 4-(2-Bromoethyl)aniline does not yield five- or six-membered rings like indoles or quinolines. However, the compound serves as a valuable starting material for multi-step synthetic pathways that do produce these important heterocyclic systems.

Indole (B1671886) Synthesis: To form an indole (a fused five-membered ring system), the 4-(2-Bromoethyl)aniline structure must be modified to facilitate a suitable cyclization strategy, such as the Fischer, Bischler, or Heck cyclization. organic-chemistry.orgnih.gov For instance, the bromoethyl group could be converted to other functional groups that then participate in palladium-catalyzed C-N bond formation or other annulation reactions to build the indole scaffold. nih.govrsc.org

Quinoline (B57606) Synthesis: The synthesis of quinolines (fused six-membered rings) from aniline derivatives is well-documented and typically involves reactions like the Friedländer synthesis, in which an o-aminoaryl aldehyde or ketone reacts with a compound containing an α-methylene group. organic-chemistry.orgmdpi.com Starting from 4-(2-Bromoethyl)aniline, one could envision a synthetic sequence where the bromoethyl group is first transformed. For example, elimination of HBr would yield 4-vinylaniline. This intermediate could then potentially undergo a [4+2] cycloaddition or a metal-catalyzed annulation reaction to construct the quinoline core. mdpi.comnih.gov Another approach involves the electrophilic cyclization of N-(2-alkynyl)anilines, which could be prepared from the starting material. nih.gov

Intermolecular Reactions with Diverse Nucleophiles (e.g., amines, alcohols, thiols)

The electrophilic carbon of the bromoethyl group is a prime target for a wide range of external nucleophiles. These intermolecular reactions are typically carried out under conditions that favor SN2 mechanisms, leading to the substitution of the bromine atom.

The reaction of 4-(2-Bromoethyl)aniline hydrobromide with various primary or secondary amines results in the formation of substituted ethylenediamine (B42938) derivatives. This amination reaction is a straightforward and efficient method for C-N bond formation. The reaction involves the nucleophilic attack of the external amine on the carbon atom bearing the bromine, displacing the bromide ion. This versatility allows for the synthesis of a wide range of nitrogen-containing compounds. ontosight.ai

| Nucleophile (Amine) | Product Name | Product Class |

|---|---|---|

| Ammonia (NH₃) | N¹-(4-aminophenyl)ethane-1,2-diamine | Primary/Secondary Diamine |

| Ethylamine (CH₃CH₂NH₂) | N¹-(4-aminophenyl)-N²-ethylethane-1,2-diamine | Substituted Diamine |

| Piperidine (C₅H₁₀NH) | 4-(2-(Piperidin-1-yl)ethyl)aniline | Tertiary Amine |

| Aniline (C₆H₅NH₂) | N¹-(4-aminophenyl)-N²-phenylethane-1,2-diamine | Diaryldiamine |

Similar to amination, the bromoethyl group readily reacts with oxygen and sulfur nucleophiles to form ethers and thioethers, respectively.

Oxygen Nucleophiles: Alcohols and phenols, typically in the form of their more nucleophilic conjugate bases (alkoxides and phenoxides), can displace the bromide to form ether linkages. This reaction, a variation of the Williamson ether synthesis, provides access to a variety of 4-(alkoxyethyl)aniline and 4-(phenoxyethyl)aniline derivatives.

Sulfur Nucleophiles: Thiols are potent nucleophiles, especially in their thiolate form, and react efficiently with the bromoethyl moiety to form thioethers (sulfides). nih.gov This C-S bond formation is a reliable method for introducing sulfur-containing functional groups into the molecule. researchgate.net Catalyst-free, light-mediated reactions between thiols and related bromo-compounds have also been explored, highlighting the inherent reactivity of these substrates. researchgate.net

| Nucleophile | Reagent Example | Product Class | Product Example |

|---|---|---|---|

| Oxygen | Sodium ethoxide (NaOCH₂CH₃) | Ether | 4-(2-Ethoxyethyl)aniline |

| Oxygen | Sodium phenoxide (NaOC₆H₅) | Ether | 4-(2-Phenoxyethyl)aniline |

| Sulfur | Sodium ethanethiolate (NaSCH₂CH₃) | Thioether | 4-(2-(Ethylthio)ethyl)aniline |

| Sulfur | Sodium thiophenolate (NaSC₆H₅) | Thioether | 4-(2-(Phenylthio)ethyl)aniline |

Electrophilic Aromatic Substitution on the Aniline Ring

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. The rate and regioselectivity (the position of substitution) are profoundly influenced by the substituents already present on the ring. Substituents achieve this by either donating or withdrawing electron density, which in turn activates or deactivates the ring towards electrophilic attack.

The substituent on the benzene (B151609) ring in this compound is a 4-(2-bromoethyl)amino group in its protonated, anilinium form. The nature of this group is critical in determining the outcome of electrophilic aromatic substitution reactions.

An unprotonated amino group (-NH₂) is a powerful activating substituent. libretexts.org Its lone pair of electrons can be donated to the benzene ring through resonance, increasing the electron density, particularly at the ortho and para positions. rsc.orgsemanticscholar.org This makes the ring significantly more reactive than benzene itself and directs incoming electrophiles to these positions. unizin.orglibretexts.org

However, in this compound, the amino group is protonated to form an anilinium ion [-NH₂(CH₂CH₂Br)⁺]. This protonation dramatically alters its electronic influence on the aromatic ring. The key effects are:

Reactivity: The positive charge on the nitrogen atom turns the substituent into a potent electron-withdrawing group via a strong inductive effect. This pulls electron density out of the benzene ring, making it much less nucleophilic. Consequently, the ring is strongly deactivated towards electrophilic attack, rendering it less reactive than benzene. unizin.orglibretexts.org Friedel-Crafts reactions, for instance, are generally unsuccessful on rings bearing such deactivating groups. libretexts.org

Regioselectivity: The powerful deactivating nature of the anilinium group directs incoming electrophiles to the meta position. The electron-withdrawing effect is most strongly felt at the ortho and para positions, making them more electron-deficient. The meta positions are less deactivated by comparison, and therefore become the most favorable sites for electrophilic attack. semanticscholar.org

The directing effects of the key functional groups are summarized in the table below.

| Substituent Form | Group Type | Influence on Reactivity | Directing Effect |

| -NH(CH₂CH₂Br) (Free Amine) | Activating | Strongly Activating | Ortho-, Para- |

| -NH₂(CH₂CH₂Br)⁺ (Anilinium Salt) | Deactivating | Strongly Deactivating | Meta- |

Chemical Transformations of the Aniline Functionality

The aniline moiety of the compound can undergo several chemical transformations that are central to its synthetic utility.

Acylation: The reaction of the aniline nitrogen with an acylating agent (such as an acid chloride or anhydride) is a common and important transformation. This reaction converts the primary amine into an amide. A primary reason for this transformation in multi-step syntheses is to moderate the high reactivity of the amino group. youtube.comresearchgate.net The resulting acetylamino group (-NHCOCH₃) is still an ortho-, para-directing activator, but its activating strength is significantly attenuated compared to the free amino group. libretexts.org This is because the lone pair on the nitrogen is delocalized onto the adjacent carbonyl oxygen, making it less available for donation into the aromatic ring. libretexts.orgyoutube.com This moderation prevents over-reaction, such as poly-halogenation, which can be difficult to control with highly activated anilines. libretexts.org

Alkylation and Arylation: The nitrogen atom of the aniline can also be a target for alkylation and arylation. N-alkylation can be achieved using various methods, including reactions with alcohols catalyzed by transition metals like cobalt(II) or nickel. organic-chemistry.org Arylation, the formation of a C-N bond with an aryl group, can be accomplished using methods like copper-promoted reactions with boronic acids. organic-chemistry.org These reactions allow for the synthesis of more complex secondary and tertiary amine structures.

The compound exists as a hydrobromide salt, where the basic amino group has been protonated by hydrobromic acid. This salt formation has significant consequences:

Stability: Aniline and its derivatives can be susceptible to oxidation, sometimes leading to the formation of colored impurities. Conversion to the anilinium salt sequesters the nitrogen's lone pair of electrons, making the compound more stable and less prone to oxidative decomposition.

Reactivity: As discussed in section 3.2.1, salt formation deactivates the aromatic ring towards electrophilic substitution. This can be a desirable effect to control reactivity or an undesirable one if substitution on the ring is the goal. To perform ortho- or para-directed substitutions, the free amine must first be regenerated by treatment with a base and then typically protected via acylation. youtube.com

The table below contrasts the reactivity of the free amine with its hydrobromide salt.

| Property | 4-(2-Bromoethyl)aniline (Free Amine) | This compound (Salt) |

| Ring Reactivity in EAS | Highly Activated | Highly Deactivated |

| Regioselectivity in EAS | Ortho-, Para-Directing | Meta-Directing |

| Nucleophilicity of Nitrogen | High | Low (non-nucleophilic) |

| Susceptibility to Oxidation | Higher | Lower |

Kinetic and Thermodynamic Studies of Reaction Pathways

The regiochemical outcome of electrophilic aromatic substitution is governed by both kinetic and thermodynamic factors, which relate to the stability of the transition states and intermediates formed during the reaction.

Kinetic Control: The reaction rate is determined by the activation energy required to form the carbocation intermediate, also known as the arenium ion or Wheland intermediate. The substituent on the ring influences the stability of the transition state leading to this intermediate. For the protonated 4-(2-bromoethyl)aniline, the electron-withdrawing anilinium group destabilizes the positive charge of the arenium ion. This destabilization is most pronounced when the charge is located on the carbon atoms adjacent to the substituent (ortho and para positions). The transition state leading to the meta-substituted intermediate avoids placing the positive charge directly adjacent to the deactivating group, resulting in a lower activation energy and a faster reaction rate for meta-substitution. libretexts.org

Elucidation of Reaction Mechanisms via Experimental and Computational Approaches

The mechanisms of electrophilic aromatic substitution reactions are well-established through a combination of extensive experimental work and modern computational analysis.

Experimental Approaches: The meta-directing influence of deactivating groups like the anilinium ion is experimentally verified by product analysis. For example, the nitration of aniline in strong acid (which ensures the aniline is protonated) yields a significant proportion of the meta-nitroaniline product. Similarly, electrophilic bromination of a deactivated aromatic ring would be expected to yield the meta-bromo product. nih.govwku.edu Kinetic studies, such as those performed on the acylation of substituted anilines, provide quantitative data on how substituents affect reaction rates, confirming the deactivating effect of electron-withdrawing groups. rsc.org

Computational Approaches: Modern computational chemistry provides powerful tools for understanding reaction mechanisms at a molecular level. Quantum chemical methods like Density Functional Theory (DFT) can be used to model the reaction pathways of electrophilic bromination. rsc.org These calculations can determine the geometries and energies of reactants, transition states, and intermediates. Such studies confirm that for a deactivated ring like that in an anilinium salt, the addition-elimination mechanism proceeds via a transition state that is lower in energy for meta-attack. rsc.org Furthermore, analyses based on molecular orbital theory can explain the regioselectivity by examining the distribution of electron density and the contributions of atomic orbitals to the frontier molecular orbitals of the reactant. rsc.orgsemanticscholar.org These computational models support the classical explanation: the anilinium substituent withdraws electron density most effectively from the ortho and para positions, making the meta positions the preferred sites for electrophilic attack.

Advanced Spectroscopic Characterization for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) environments within a molecule. For 4-(2-Bromoethyl)aniline (B1267046) hydrobromide, NMR data provides critical insights into its structural integrity and isomeric purity.

Based on the analysis of structurally similar compounds, such as various bromoaniline isomers and phenethylamine (B48288) derivatives, a predicted NMR data table for 4-(2-Bromoethyl)aniline hydrobromide in a suitable deuterated solvent (e.g., DMSO-d₆) can be constructed.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom Number | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹H Multiplicity | Predicted ¹H Coupling Constant (J) in Hz |

| 1 | ~138 | - | - | - |

| 2, 6 | ~130 | ~7.2-7.4 | Doublet | ~8.5 |

| 3, 5 | ~120 | ~7.0-7.2 | Doublet | ~8.5 |

| 4 | ~135 | - | - | - |

| 7 (α-CH₂) | ~35 | ~3.1-3.3 | Triplet | ~7.0 |

| 8 (β-CH₂) | ~32 | ~3.6-3.8 | Triplet | ~7.0 |

| NH₃⁺ | - | ~8.0-9.0 | Broad Singlet | - |

Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS). Predicted values are based on data from analogous compounds and may vary with solvent and experimental conditions.

The aromatic protons are expected to appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The electron-donating amino group and the electron-withdrawing bromoethyl substituent influence the chemical shifts of these protons. The methylene (B1212753) protons of the ethyl chain are anticipated to present as two triplets due to spin-spin coupling with each other. The acidic protons of the anilinium hydrobromide (NH₃⁺) would likely appear as a broad singlet at a downfield chemical shift.

Elucidation of Positional Isomers and Isomeric Purity

NMR spectroscopy is a powerful technique for distinguishing between positional isomers. For instance, 2-(2-Bromoethyl)aniline and 3-(2-Bromoethyl)aniline hydrobromide would exhibit more complex splitting patterns in the aromatic region of their ¹H NMR spectra compared to the para-substituted isomer. The number and chemical shifts of the signals in the ¹³C NMR spectrum would also differ for each isomer, providing a clear method for confirming the isomeric purity of a sample.

Conformational Analysis in Solution via Multi-Dimensional NMR

Multi-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide information about the spatial proximity of protons, offering insights into the preferred conformation of the bromoethyl side chain in solution. While free rotation around the C-C and C-N bonds is expected, certain conformations may be more energetically favorable. NOESY experiments could reveal through-space interactions between the aromatic protons and the methylene protons of the ethyl group, helping to model the molecule's three-dimensional structure in solution.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and analyzing the vibrational modes of a molecule. These two methods are often complementary, as some vibrational modes may be more active in IR while others are more intense in Raman scattering. thermofisher.com The analysis of this compound would reveal characteristic bands for the anilinium group, the substituted benzene ring, and the bromoethyl side chain.

A study on 2-bromo-4-methylaniline (B145976) provides insight into the expected vibrational frequencies. nih.gov Additionally, the Raman spectrum of the closely related 4-(2-Aminoethyl)aniline offers valuable comparative data.

Key Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopy Method |

| N-H stretching (anilinium) | 3200-3400 | IR, Raman |

| Aromatic C-H stretching | 3000-3100 | IR, Raman |

| Aliphatic C-H stretching | 2850-2960 | IR, Raman |

| N-H bending (anilinium) | 1500-1600 | IR |

| Aromatic C=C stretching | 1450-1600 | IR, Raman |

| C-N stretching | 1250-1350 | IR, Raman |

| C-Br stretching | 500-600 | IR, Raman |

The presence of the anilinium ion (NH₃⁺) would be confirmed by strong, broad absorption bands in the IR spectrum in the region of 3200-3400 cm⁻¹, corresponding to N-H stretching vibrations. The aromatic ring would exhibit characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The aliphatic C-H stretching of the ethyl group would be observed between 2850 and 2960 cm⁻¹. A key vibrational mode for this compound is the C-Br stretch, which is expected to appear in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Studies

High-resolution mass spectrometry (HRMS) is a critical analytical technique for determining the precise molecular weight of a compound and for studying its fragmentation patterns upon ionization. This information is invaluable for confirming the elemental composition and elucidating the structure of the molecule.

For 4-(2-Bromoethyl)aniline, the neutral form of the hydrobromide salt, the molecular ion peak [M]⁺ would be expected. A characteristic feature in the mass spectrum would be the presence of an [M+2]⁺ peak of nearly equal intensity to the [M]⁺ peak, which is indicative of the presence of a single bromine atom due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. wpmucdn.com

The fragmentation of the molecular ion is likely to proceed through several key pathways. Alpha-cleavage, the breaking of the C-C bond adjacent to the nitrogen atom, is a common fragmentation route for amines. libretexts.org Another likely fragmentation is the cleavage of the C-Br bond, leading to the loss of a bromine radical.

Predicted Key Fragments in the Mass Spectrum of 4-(2-Bromoethyl)aniline

| Fragment Ion | Proposed Structure | Predicted m/z |

| [M]⁺ | [C₈H₁₀BrN]⁺ | 199/201 |

| [M - Br]⁺ | [C₈H₁₀N]⁺ | 120 |

| [M - C₂H₄Br]⁺ | [C₆H₅NH]⁺ | 92 |

| [C₇H₇]⁺ | Tropylium (B1234903) ion | 91 |

The observation of a fragment at m/z 120 would correspond to the loss of the bromine atom, forming a phenylethylamine radical cation. A fragment at m/z 92 could result from the cleavage of the ethyl side chain. The tropylium ion at m/z 91 is a common fragment in the mass spectra of compounds containing a benzyl (B1604629) group. Analysis of the mass spectrum of 4-bromoaniline (B143363) shows a characteristic loss of the bromine atom. chegg.comnist.gov

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing Analysis of Related Hydrobromides

Studies on 4-carboxyanilinium bromide and 4-acetylanilinium bromide demonstrate that the crystal structures are characterized by extensive two-dimensional hydrogen-bonded networks. researchgate.net Similarly, the crystal structure of phenylethylammonium bromide shows a layered arrangement with interactions between the ammonium (B1175870) groups and bromide anions.

Analysis of Hydrogen Bonding and Intermolecular Interactions

In the solid state of this compound, it is anticipated that the anilinium group (NH₃⁺) would act as a hydrogen bond donor, forming strong N-H···Br⁻ hydrogen bonds with the bromide counter-ions. researchgate.net These interactions are fundamental in stabilizing the crystal lattice. The lengths of these hydrogen bonds are typically in the range of 3.2 to 3.5 Å.

The crystal packing is likely to be influenced by a combination of these strong ion-pairing and hydrogen-bonding interactions, as well as weaker van der Waals forces. The arrangement of the molecules in the crystal lattice will be such that these interactions are maximized, leading to a thermodynamically stable structure. The study of various amine hydrohalides has shown that the nature of the hydrogen bonding can be complex, involving multiple interactions to form stable supramolecular assemblies. nih.govnih.gov

Conformational Preferences in the Crystalline State

However, insights can be drawn from the crystal structure analysis of closely related aniline (B41778) derivatives. For instance, studies on halogenated N-benzylideneanilines reveal that the conformation is significantly influenced by the nature and position of substituents on the aromatic rings. In many derivatives, the aniline and benzylidene rings are not coplanar, with observed dihedral angles varying based on steric and electronic effects. For example, in (E)-4-Bromo-N-(2-chlorobenzylidene)aniline, the dihedral angle between the two aromatic rings is 49.8 (2)°. While this provides a general understanding of conformational behavior in similar molecular frameworks, it is not directly transferable to this compound.

The conformation of the 2-bromoethyl side chain is another crucial aspect. In the solid state, the torsion angle between the aniline ring and the ethyl group, as well as the gauche or anti conformation of the bromoethyl moiety, would be determined by a combination of intramolecular steric hindrance and the optimization of intermolecular packing forces, including potential hydrogen bonding involving the anilinium group and the bromide counter-ion. Without experimental data, these parameters remain speculative.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Similarly, specific UV-Vis spectroscopic data detailing the electronic transitions of this compound are not extensively reported. The electronic spectrum of aniline and its derivatives is generally characterized by absorptions in the ultraviolet region arising from π → π* transitions within the benzene ring.

The parent aniline molecule typically exhibits two main absorption bands. The more intense band, occurring at shorter wavelengths (around 230-240 nm), is analogous to the B-band of benzene and is often referred to as the primary band. A weaker band at longer wavelengths (around 280-290 nm), corresponding to the benzene A-band, is also observed. This band is symmetry-forbidden in benzene but becomes allowed in aniline due to the substitution with the amino group.

For this compound, several factors would be expected to influence its UV-Vis spectrum:

Substitution Effects: The presence of the 4-(2-bromoethyl) substituent would likely cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted aniline, due to the electron-donating nature of the alkyl group.

Protonation State: As a hydrobromide salt, the aniline nitrogen is protonated to form an anilinium ion. This protonation significantly alters the electronic structure. The lone pair of electrons on the nitrogen is no longer available to conjugate with the π-system of the aromatic ring. Consequently, the spectrum of the anilinium ion is expected to more closely resemble that of an alkylbenzene rather than aniline. This typically results in a hypsochromic (blue) shift of the long-wavelength absorption band and a decrease in its intensity.

Computational and Theoretical Studies of 4 2 Bromoethyl Aniline Hydrobromide

Quantum Chemical Calculations of Electronic Structure and Energetics

Density Functional Theory (DFT) for Molecular Orbital Analysis

A detailed analysis would necessitate studies that have used Density Functional Theory (DFT) to investigate the electronic structure of 4-(2-Bromoethyl)aniline (B1267046) hydrobromide. Such studies would provide data on the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO energy gap, and the distribution of electron density. This information is crucial for understanding the molecule's reactivity and electronic properties. While DFT studies have been conducted on various substituted anilines, specific data for 4-(2-Bromoethyl)aniline hydrobromide is not found in the current body of scientific literature.

Ab Initio Methods for High-Accuracy Calculations

Similarly, high-accuracy calculations using ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, would provide precise energetic and structural information. These methods are computationally intensive but offer a deeper understanding of the molecule's intrinsic properties. No published research has applied these methods to this compound.

Conformational Analysis and Potential Energy Surfaces

Understanding the three-dimensional structure and flexibility of this compound is fundamental to comprehending its biological activity and chemical behavior.

Characterization of Stable Conformers (e.g., anti, gauche) and Rotational Barriers

This subsection would require studies that have explored the potential energy surface of the molecule to identify stable conformers, such as the anti and gauche forms, which arise from rotation around the C-C bond of the ethyl group. The energy differences between these conformers and the rotational barriers separating them are key parameters. While conformational analyses of related phenethylamines have been published, this specific analysis for this compound is not available.

Reaction Mechanism Modeling and Transition State Characterization

Modeling reaction mechanisms provides insight into the reactivity of a compound and the pathways through which it transforms. This would involve computational studies that identify the transition states and calculate the activation energies for potential reactions involving this compound. No such reaction mechanism modeling has been reported for this compound.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the interpretation of experimental results. This would involve calculations of nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra. A comparison of these predicted parameters with experimental data would validate the computational models used. While experimental data may exist, the corresponding computational predictions for this compound have not been published.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior in Solution

Molecular dynamics (MD) simulations offer a powerful computational microscope to investigate the intricate dance between solute and solvent molecules at an atomic level. For this compound, MD simulations can provide profound insights into its dynamic behavior in various solvent environments, elucidating how intermolecular forces govern its conformational landscape, solvation structure, and transport properties. While specific MD simulation studies on this compound are not extensively available in public literature, the well-established principles and findings from studies on similar molecules, such as aniline (B41778) and its derivatives, provide a robust framework for understanding its expected behavior in solution. bohrium.comresearchgate.net

The primary goal of MD simulations in this context is to model the system's evolution over time by solving Newton's equations of motion for each atom. This approach can reveal dynamic processes that are often difficult to capture experimentally. Key areas of investigation include the analysis of hydrogen bonding interactions, the structure of the solvent shell around the molecule, and the influence of the solvent on the conformational flexibility of the bromoethyl group. bohrium.com

Simulation Methodology

A typical MD simulation setup for this compound would involve placing a single molecule or a small cluster of molecules in a periodic box filled with a chosen solvent, such as water, methanol, or dimethyl sulfoxide (B87167) (DMSO). The interactions between atoms are described by a force field, a set of parameters that define the potential energy of the system. Commonly used force fields for organic molecules include AMBER, CHARMM, and GROMOS. The simulation would then proceed by integrating the equations of motion in small time steps (on the order of femtoseconds) for a total duration of nanoseconds to microseconds, depending on the process of interest.

Solvent Effects on Molecular Conformation and Dynamics

For instance, simulations could quantify the radial distribution function (RDF) between the hydrogen atoms of the anilinium group and the oxygen atoms of the solvent molecules, providing a measure of the hydrogen bond strength and coordination number. The dynamic nature of these hydrogen bonds, including their average lifetime and exchange rate, can also be determined.

The following interactive table presents hypothetical data that could be derived from MD simulations of this compound in different solvents, illustrating the type of insights that can be gained.

| Solvent | Average Number of Hydrogen Bonds (-NH3+...Solvent) | Solvation Free Energy (kcal/mol) | Diffusion Coefficient (10⁻⁵ cm²/s) |

| Water | 3.5 | -85.2 | 1.2 |

| Methanol | 2.8 | -78.5 | 1.8 |

| DMSO | 1.5 | -72.1 | 0.9 |

Note: The data in this table is illustrative and based on general principles of solvation chemistry. It is intended to represent the kind of results that would be obtained from actual molecular dynamics simulations.

Dynamic Behavior in Solution

MD simulations can also shed light on the translational and rotational motion of this compound in solution. The diffusion coefficient, which can be calculated from the mean square displacement of the molecule over time, provides a measure of its mobility in a given solvent. This property is influenced by the size and shape of the solute, as well as the viscosity of the solvent and the strength of solute-solvent interactions.

Furthermore, the simulations can reveal details about the local solvent structure around different parts of the molecule. For example, the hydrophobic phenyl ring and the bromoethyl group will interact differently with polar and nonpolar solvents compared to the hydrophilic anilinium group. These differential solvation effects can play a crucial role in the molecule's reactivity and its ability to interact with other molecules in solution.

Applications in Organic Synthesis and Materials Science Research

As a Versatile Building Block in Complex Organic Synthesis.

Precursor for the Construction of Diverse Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and natural products. 4-(2-Bromoethyl)aniline (B1267046) hydrobromide serves as a valuable starting material for the synthesis of several important classes of these compounds.

One of the key applications of this compound is in the synthesis of tryptamine (B22526) derivatives. Tryptamine and its analogues are crucial components of many biologically active compounds, including neurotransmitters and alkaloids. The synthesis often involves the reaction of an indole (B1671886) nucleus with a suitable side chain. While direct synthesis from 4-(2-Bromoethyl)aniline would require a multi-step process, its structural motif is closely related to the tryptamine backbone, making it a potential precursor for certain synthetic strategies.

Furthermore, the structure of 4-(2-Bromoethyl)aniline hydrobromide lends itself to intramolecular cyclization reactions to form various heterocyclic systems. For instance, derivatives of this compound can undergo cyclization to form indolines, which are saturated analogs of indoles and are also prevalent in bioactive molecules.

Classic named reactions in heterocyclic synthesis, such as the Pictet-Spengler and Bischler-Napieralski reactions, traditionally utilize β-arylethylamines to construct tetrahydroisoquinoline and dihydroisoquinoline skeletons, respectively. wikipedia.orgwikipedia.orgorganicreactions.orgnrochemistry.comd-nb.infomdpi.comslideshare.netyoutube.com While not a direct tryptamine or phenethylamine (B48288), the 4-(2-bromoethyl)aniline core can be chemically modified to participate in analogous cyclization strategies, thereby providing access to a diverse range of fused heterocyclic systems.

| Heterocycle Class | Synthetic Strategy | Relevance |

| Tryptamine Derivatives | Multi-step synthesis involving indole formation and side-chain manipulation. | Core of many natural products and pharmaceuticals. nih.govnih.govgrinnell.edulookchem.com |

| Indolines | Intramolecular cyclization of N-substituted derivatives. | Found in various biologically active compounds. |

| Tetrahydroisoquinolines | Modified Pictet-Spengler type reactions. | Important scaffolds in medicinal chemistry. wikipedia.orgorganicreactions.orgd-nb.infomdpi.com |

| Dihydroisoquinolines | Modified Bischler-Napieralski type reactions. | Precursors to isoquinolines. wikipedia.orgnrochemistry.comslideshare.netyoutube.comorganic-chemistry.org |

Application in Multi-component Reactions and Cascade Processes

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly valued for their efficiency and atom economy. nih.govresearchgate.netresearchgate.netfrontiersin.org The bifunctional nature of this compound, possessing both a nucleophilic amine and an electrophilic alkyl bromide, makes it an intriguing candidate for the design of novel MCRs. For instance, in isocyanide-based MCRs like the Ugi and Passerini reactions, the amine functionality can readily participate. nih.govresearchgate.netfrontiersin.orgmdpi.com The bromoethyl group can then be utilized in a subsequent intramolecular reaction to construct complex heterocyclic scaffolds in a highly efficient manner.

Cascade reactions, also known as tandem or domino reactions, involve a series of intramolecular transformations that occur sequentially without the need for isolating intermediates. nih.govnih.gov The structure of this compound is well-suited for initiating such cascades. For example, an initial intermolecular reaction at the amino group can be followed by an intramolecular cyclization involving the bromoethyl side chain, leading to the rapid assembly of polycyclic systems. nih.govnih.gov

| Reaction Type | Potential Role of this compound | Advantages |

| Multi-component Reactions | Serves as a bifunctional component, participating through both the amine and bromoethyl groups. | Rapid construction of molecular complexity and diversity. nih.govresearchgate.netresearchgate.netfrontiersin.org |

| Cascade Processes | Acts as an initiator for a sequence of intramolecular reactions. | Efficient synthesis of complex polycyclic structures. nih.govnih.gov |

Scaffold for the Synthesis of Sophisticated Organic Frameworks

Beyond the synthesis of discrete molecules, this compound can serve as a fundamental building block for the construction of larger, more complex organic frameworks. The aniline (B41778) moiety provides a rigid aromatic core, while the bromoethyl group offers a reactive handle for further functionalization and extension. This allows for the systematic assembly of intricate molecular architectures with defined shapes and functionalities, which are of interest in fields such as supramolecular chemistry and materials science.

Role in the Development of Novel Functional Materials

The unique chemical properties of this compound also make it a valuable precursor in the field of materials science, contributing to the development of new polymers and catalytic systems.

Incorporation into Polymeric Structures and Hybrid Materials

Conducting polymers, such as polyaniline, have garnered significant attention due to their unique electronic properties and potential applications in areas like sensors, corrosion protection, and electronic devices. researchgate.netresearchgate.netnih.govekb.egiarjset.com The aniline core of this compound allows for its incorporation into polyaniline-type chains through oxidative polymerization. The presence of the bromoethyl side chain provides a site for post-polymerization modification, allowing for the tuning of the polymer's properties, such as solubility and processability, or for the introduction of specific functionalities. Copolymers of aniline and substituted anilines often exhibit improved solvent solubility while maintaining high electrical conductivity. researchgate.net

Furthermore, this compound can be used to create hybrid materials by grafting it onto other polymer backbones or inorganic substrates. This approach allows for the combination of the properties of different materials to create new composites with enhanced performance characteristics.

Precursor for Ligands in Catalysis and Coordination Chemistry

The development of new ligands is crucial for advancing the field of catalysis and coordination chemistry. nih.govrdd.edu.iqresearchgate.netresearchgate.netrsc.orgrsc.org this compound can be readily modified to synthesize novel bidentate or multidentate ligands. The amino group can be functionalized, for example, by reaction with pyridine-containing aldehydes to form Schiff base ligands. researchgate.net The bromoethyl group can also be substituted with other coordinating groups. These tailored ligands can then be complexed with various metal ions to form coordination complexes with potential applications in catalysis, sensing, and materials science. rsc.orgrsc.org The electronic properties of the aniline ring and the steric environment around the metal center can be systematically varied by modifying the substituents on the aniline precursor, allowing for the fine-tuning of the catalytic activity and selectivity of the resulting metal complexes.

| Application Area | Role of this compound | Potential Advantages |

| Conducting Polymers | Monomer for the synthesis of functionalized polyanilines. | Improved solubility and processability of the resulting polymers. researchgate.netresearchgate.netnih.govekb.egiarjset.com |

| Hybrid Materials | A building block for creating organic-inorganic composite materials. | Combination of properties from different material classes. |

| Catalysis | Precursor for the synthesis of tailored ligands for metal catalysts. | Fine-tuning of catalyst performance through ligand design. nih.govrdd.edu.iqresearchgate.netresearchgate.netrsc.orgrsc.org |

| Coordination Chemistry | A versatile starting material for a variety of multidentate ligands. | Access to a wide range of coordination complexes with diverse structures and properties. rsc.orgrsc.org |

Enabling Reagent in Advanced Synthetic Methodologies

The compound this compound serves as a valuable precursor in sophisticated organic synthesis, primarily due to its bifunctional nature. It possesses a nucleophilic aniline ring and an electrophilic 2-bromoethyl side chain within the same molecule. This arrangement makes it an ideal substrate for intramolecular cyclization reactions, enabling the construction of nitrogen-containing heterocyclic systems that form the core of many pharmaceuticals and functional materials. Its application is particularly relevant in advanced synthetic strategies that aim to build molecular complexity in a controlled and efficient manner.

While this compound is a logical precursor for the one-pot synthesis of indole-related structures like tryptamines through intramolecular cyclization, specific and detailed research findings documenting its direct use in such a protocol are not prevalent in the reviewed scientific literature. However, the principles of its potential application can be understood by examining established one-pot methodologies for synthesizing structurally similar and biologically significant molecules, such as substituted tryptamines.

A notable example of an efficient one-pot protocol in this area is the synthesis of tryptamine derivatives from aryl hydrazines and chloroalkylalkynes. maps.org This domino reaction sequence, catalyzed by a titanium complex, involves several transformations in a single pot:

Titanium-catalyzed amination: The aryl hydrazine (B178648) reacts with the chloroalkyne.

nih.govnih.gov-Sigmatropic Rearrangement: The resulting aryl hydrazone intermediate undergoes a rearrangement characteristic of the Fischer indole synthesis.

Nucleophilic Substitution: The chloride is displaced by ammonia, which is generated in situ.

This process efficiently constructs the tryptamine scaffold with good yields and high regioselectivity. maps.org Although this specific example does not use this compound, it illustrates the type of advanced, one-pot cascade reaction for which the compound would be a suitable substrate, potentially undergoing an initial N-alkylation or acylation followed by an intramolecular cyclization to yield a heterocyclic product.

The data below outlines the results from the aforementioned one-pot synthesis of tryptamine derivatives, providing a clear example of the efficiency and scope of such advanced synthetic protocols. maps.org

| Entry | Aryl Hydrazine | Chloroalkyne | Catalyst Loading (mol%) | Temperature (°C) | Product | Yield (%) |

| 1 | Phenylhydrazine | 5-Chloro-1-pentyne | 5 | 80 | Tryptamine hydrochloride | 75 |

| 2 | 4-Methoxyphenylhydrazine | 5-Chloro-1-pentyne | 5 | 100 | 5-Methoxytryptamine hydrochloride | 81 |

| 3 | 4-Chlorophenylhydrazine | 5-Chloro-1-pentyne | 5 | 100 | 5-Chlorotryptamine hydrochloride | 78 |

| 4 | N-Methyl-N-phenylhydrazine | 4-Chloro-1-butyne | 2.5 | 120 | N-Methylhomotryptamine hydrochloride | 55 |

Derivatives, Analogues, and Structural Modifications

Structure-Reactivity Relationships of Substituted 2-Bromoethylaniline Derivatives

The reactivity of aniline (B41778) derivatives is profoundly influenced by the nature and position of substituents on the aromatic ring. These relationships are often quantified using principles like the linear free energy relationship (LFER) theory, as described by the Hammett equation. nih.gov The presence of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the 2-bromoethylaniline core can either enhance or diminish the nucleophilicity of the amino group and affect the stability of reaction intermediates.

Kinetic studies on substituted anilines reveal that EDGs (e.g., -OCH₃, -CH₃) increase the rate of reactions such as oxidation, while EWGs (e.g., -NO₂, -COOH, -Br) decrease the reaction rate. nih.gov This is because EDGs increase the electron density on the nitrogen atom, making it a stronger nucleophile, whereas EWGs decrease it. The Hammett reaction constant (ρ) for such reactions is typically negative, confirming that the reaction is favored by high electron density at the reaction center. nih.gov

Furthermore, the mechanism of a reaction can shift based on the substituent. For instance, in coupling reactions with electrophilic thiophenes, anilines bearing strong donor substituents may proceed through a single-electron transfer (SET) mechanism, whereas those with acceptor substituents follow a polar, nucleophilic substitution pathway. researchgate.net This mechanistic duality highlights the nuanced control that substituents exert over the molecule's reactive tendencies. Crystallographic studies also contribute to understanding these relationships by revealing how substituents influence molecular aggregation and hydrogen-bonding patterns in the solid state. nih.gov

Comparative Studies with Positional Isomers (e.g., o-, m-(2-Bromoethyl)aniline hydrobromide)

The position of the (2-bromoethyl) group on the aniline ring—be it ortho (o-), meta (m-), or para (p-)—is critical in determining the molecule's physical, chemical, and biological properties. While direct comparative studies on the isomers of (2-bromoethyl)aniline are not extensively detailed in the available literature, valuable insights can be drawn from comprehensive studies on analogous halogenated anilines, such as the chloroaniline isomers.

Comparative toxicity studies conducted by the National Toxicology Program (NTP) on o-, m-, and p-chloroaniline in rats and mice revealed that the hematopoietic system is a primary target for all three isomers. nih.govnih.gov However, the potency and severity of the effects varied significantly with the isomer position. A comparative analysis concluded that p-chloroaniline is the most potent inducer of methemoglobin formation and subsequent hemolytic anemia. nih.gov The order of hematotoxicity was determined to be:

para > meta > ortho

This trend was consistent across various metrics, including changes in hematology parameters, spleen weights, and the severity of microscopic lesions. nih.gov Such findings underscore that even a simple positional change of a substituent can lead to distinct toxicological profiles. Although the specific mechanisms for (2-bromoethyl)aniline isomers may differ, these studies on chloroanilines establish a clear precedent for the importance of isomerism in directing the molecule's interactions and effects. nih.govnih.gov

Systematic Exploration of Substituent Effects on Chemical Behavior

Electron-donating substituents tend to increase the C-N bond length and the pKa, making the amine more basic. semanticscholar.org Conversely, electron-withdrawing substituents favor a more planar structure and decrease the basicity of the amine. These structural and electronic perturbations collectively dictate the molecule's behavior in chemical reactions.

The reactivity of substituted anilines in oxidation reactions provides a clear example of these systematic effects. The order of reactivity is directly correlated with the electronic nature of the substituent, as demonstrated in the table below based on findings from oxidation studies. nih.gov

| Substituent (at para position) | Substituent Type | Relative Reactivity |

| -OCH₃ | Strong Electron-Donating | Highest |

| -CH₃ | Electron-Donating | High |

| -H | Neutral | Reference |

| -F | Weak Electron-Withdrawing | Moderate |

| -Cl | Electron-Withdrawing | Low |

| -Br | Electron-Withdrawing | Lower |

| -COOH | Strong Electron-Withdrawing | Very Low |

| -NO₂ | Strong Electron-Withdrawing | Lowest |

This interactive table summarizes the general trend of reactivity for para-substituted anilines in oxidation reactions, where electron-donating groups enhance reactivity and electron-withdrawing groups inhibit it. nih.gov

Design and Synthesis of Advanced Analogues for Specific Research Objectives

4-(2-Bromoethyl)aniline (B1267046) and its derivatives are valuable building blocks in medicinal chemistry and materials science for the synthesis of more complex, high-value molecules. The bromoethyl group provides a reactive handle for cyclization or further functionalization, while the aniline moiety can be readily modified or incorporated into larger heterocyclic systems.

Anticancer Agents: Substituted anilines, including bromoanilines, are crucial intermediates in the design of novel anticancer agents. They are frequently used to construct the core structures of kinase inhibitors.

Quinazoline Derivatives: 4-Bromo-2-fluoroaniline has been utilized in the synthesis of 4-anilinoquinazoline (B1210976) derivatives designed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), both of which are key targets in cancer therapy. ijcce.ac.ir

Pyrimidine Derivatives: In the development of dual Mer/c-Met kinase inhibitors, various substituted anilines are reacted with a 2,4-dichloropyrimidine (B19661) core to generate a library of potent compounds for evaluation. mdpi.comnih.gov

Benzo[h]chromen-2-one Analogues: The design of novel cytotoxic agents has led to the synthesis of substituted 4-amino-7,8,9,10-tetrahydro-2H-benzo[h]chromen-2-one (ATBO) analogs, which have shown potent tumor cell growth inhibitory activity. nih.gov

Antimicrobial Agents: The structural framework of bromo-substituted aromatic compounds is also exploited in the development of new antimicrobial agents. For example, N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives have been synthesized and evaluated for their antimicrobial and antibiofilm properties, demonstrating the utility of this chemical class in addressing infectious diseases. mdpi.com

Anti-inflammatory Agents: In the search for treatments for neurodegenerative diseases, researchers have designed and synthesized novel isatin-chalcone hybrid molecules with anti-neuroinflammatory properties. mdpi.com The synthesis of such complex molecules often involves multi-step pathways where aniline-based intermediates play a key role.

This strategic design and synthesis of advanced analogues, driven by specific research objectives, highlights the instrumental role of foundational chemical compounds like 4-(2-bromoethyl)aniline in the development of new therapeutic agents and functional materials.

Challenges and Future Research Perspectives

Addressing Synthetic Challenges and Improving Efficiency in Industrial and Laboratory Production

The synthesis of 4-(2-Bromoethyl)aniline (B1267046) hydrobromide, while established, is not without its hurdles, particularly concerning yield, purity, and scalability. A common synthetic route involves the bromination of an aniline (B41778) hydrohalide. However, a significant challenge in this process is the potential for the formation of undesired isomeric byproducts and polybrominated compounds. The thermal instability of bromoanilines can further complicate purification processes, making distillation a problematic option. chemicalbook.com

To overcome these challenges and enhance production efficiency, several strategies are being explored. One approach focuses on the careful control of reaction conditions, such as temperature and the choice of an inert, water-immiscible solvent, to improve the selectivity of the bromination step. chemicalbook.com In industrial settings, the recovery and reuse of solvents are crucial for both economic and environmental reasons. For instance, the use of glacial acetic acid as a solvent presents challenges in its recovery from the aqueous workup, prompting research into more sustainable solvent systems. chemicalbook.com

Furthermore, process optimization to minimize waste and improve atom economy is a key area of focus. Traditional methods can generate significant amounts of waste, and modern approaches aim to address this through greener reaction conditions and the use of more environmentally benign reagents.

Exploration of Unexplored Reaction Pathways and Novel Transformations

The reactivity of 4-(2-Bromoethyl)aniline hydrobromide is largely dictated by the presence of the primary amine and the bromoethyl group, making it a valuable precursor for a variety of organic molecules. The bromine atom, in particular, serves as a good leaving group, facilitating nucleophilic substitution reactions. This allows for the introduction of diverse functional groups, opening up avenues for the synthesis of novel compounds. chemicalbook.comresearchgate.net

While its use as a building block is recognized, there remains a vast, underexplored landscape of potential reaction pathways. For instance, its application in cross-coupling reactions, which are powerful tools for carbon-carbon and carbon-heteroatom bond formation, is an area ripe for investigation. researchgate.net The development of novel heterocyclic compounds from this precursor also presents a promising research direction.

The dual functionality of the molecule allows for sequential or one-pot reactions, potentially leading to the efficient construction of complex molecular architectures. Future research will likely focus on harnessing this reactivity to develop innovative synthetic methodologies and to access new chemical entities with potential applications in various fields.

Integration with Sustainable Chemistry Principles in Synthetic Methodologies

The principles of green chemistry are increasingly influencing the synthesis of chemical compounds, and the production of this compound is no exception. Key tenets of green chemistry, such as waste prevention, atom economy, and the use of safer solvents and reagents, are being applied to develop more sustainable synthetic routes. nih.govrroij.com

One significant area of improvement is the move away from hazardous reagents and solvents. For example, greener approaches to the synthesis of bromoacetanilide (B25293) from aniline utilize less hazardous alternatives to conventional reagents like acetic anhydride (B1165640) and elemental bromine. researchgate.net These methods often employ aqueous media and avoid the use of chlorinated solvents. The concept of atom economy, which measures the efficiency of a chemical reaction in converting reactants to the desired product, is also a central consideration in designing greener syntheses. sphinxsai.com

Biocatalysis represents another frontier in the sustainable synthesis of aniline derivatives. The use of enzymes can lead to highly selective transformations under mild reaction conditions, reducing energy consumption and the generation of hazardous waste. While not yet specifically applied to this compound, the development of biocatalytic routes for related compounds suggests a promising future direction.

Emerging Research Avenues in Materials Science and Organic Synthesis enabled by the Compound

The unique chemical structure of this compound makes it a valuable precursor for the synthesis of advanced materials and complex organic molecules. chemicalbook.comnih.gov In materials science, its bifunctional nature allows it to act as a monomer or a cross-linking agent in the development of novel polymers. The presence of the aniline moiety can impart specific electronic or optical properties to the resulting materials, making them potentially useful in applications such as organic electronics.